molecular formula C19H15FN4O2S2 B3519436 (2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B3519436
M. Wt: 414.5 g/mol
InChI Key: ZSDATTWVTBNSQW-IZZDOVSWSA-N
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Description

The compound “(2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide” is a synthetic organic molecule that features a thiadiazole ring, a fluorophenyl group, and a phenylprop-2-enamide moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the coupling with the phenylprop-2-enamide moiety. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Coupling with Phenylprop-2-enamide: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the phenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring and phenyl groups.

    Reduction: Alcohol derivatives of the oxoethyl moiety.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

It may be investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

The compound could be explored as a lead compound in drug discovery programs, aiming to develop new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The thiadiazole ring and the fluorophenyl group could play crucial roles in binding to the target, while the phenylprop-2-enamide moiety may influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
  • (2E)-N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Uniqueness

The presence of the fluorophenyl group in the compound may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

(E)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c20-14-7-9-15(10-8-14)21-17(26)12-27-19-24-23-18(28-19)22-16(25)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,26)(H,22,23,25)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDATTWVTBNSQW-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

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